

Deucravacitinib's Distinct Safety Profile: A Comparative Analysis with Other JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Deucravacitinib hydrochloride				
Cat. No.:	B12776503	Get Quote			

A new class of oral treatment for moderate-to-severe plaque psoriasis, **deucravacitinib hydrochloride**, a first-in-class, selective tyrosine kinase 2 (TYK2) inhibitor, demonstrates a differentiated safety profile compared to other Janus kinase (JAK) inhibitors. This guide provides a comprehensive comparison of the safety data, supported by experimental evidence, for researchers, scientists, and drug development professionals.

Deucravacitinib's unique mechanism of allosteric inhibition of TYK2, by binding to its regulatory pseudokinase (JH2) domain, underpins its distinct safety and tolerability.[1][2] Unlike other JAK inhibitors that bind to the conserved ATP-binding site in the catalytic domain of multiple JAK family members (JAK1, JAK2, JAK3), deucravacitinib's targeted action is designed to minimize off-target effects.[1][2][3] This specificity is believed to contribute to a lower incidence of adverse events commonly associated with broader JAK inhibition, such as hematologic abnormalities and certain infections.[1]

Comparative Safety Data

The following tables summarize the key safety findings for deucravacitinib compared to other prominent JAK inhibitors, based on data from pivotal clinical trials. It is important to note that direct head-to-head safety trials for all listed inhibitors are not always available, and comparisons should be interpreted with consideration of the different patient populations and study designs.



Adverse Event of Special Interest	Deucravacitini b (POETYK PSO-1 & PSO- 2, 3-Year Data) [4][5]	Tofacitinib (Various Indications)	Baricitinib (Various Indications)	Upadacitinib (Various Indications)
Serious Infections	0.9 (EAIR per 100 PY, excluding COVID-19)	Variable, with increased risk noted	Increased risk observed, particularly at higher doses	Higher rates compared to adalimumab in some studies[6]
Major Adverse Cardiovascular Events (MACE)	0.3 (EAIR per 100 PY)	Increased risk identified in post-marketing studies	Boxed warning regarding increased risk	Boxed warning regarding increased risk
Venous Thromboembolis m (VTE)	0.1 (EAIR per 100 PY)	Increased risk, particularly for pulmonary embolism	Boxed warning regarding thrombosis	Boxed warning regarding thrombosis
Malignancies (excluding NMSC)	0.5 (EAIR per 100 PY)	Increased risk of certain malignancies	Boxed warning regarding malignancies	Boxed warning regarding malignancies
Herpes Zoster	0.6 (EAIR per 100 PY)	Increased risk compared to placebo	Increased risk, particularly at higher doses[7]	Higher rates compared to adalimumab in some studies[6]
Acne	1.3 (EAIR per 100 PY)	Not a commonly reported AE of interest	Not a commonly reported AE of interest	Reported as a treatment-emergent AE[8]
Folliculitis	1.1 (EAIR per 100 PY)	Not a commonly reported AE of interest	Not a commonly reported AE of interest	Not a commonly reported AE of interest



EAIR: Exposure-Adjusted Incidence Rate; PY: Patient-Years; NMSC: Non-Melanoma Skin Cancer. Data for Tofacitinib, Baricitinib, and Upadacitinib are compiled from various sources and may not be directly comparable due to differences in study populations and methodologies.

Experimental Protocols

The safety and efficacy of deucravacitinib have been primarily established in the POETYK PSO-1 and POETYK PSO-2 Phase 3 clinical trials.

POETYK PSO-1 and PSO-2 Study Design

- Objective: To evaluate the efficacy and safety of deucravacitinib compared with placebo and apremilast in adults with moderate-to-severe plaque psoriasis.
- Study Design: These were 52-week, multicenter, randomized, double-blind, placebo- and active comparator-controlled trials.[3][10]
- Participants: Adults with a diagnosis of moderate-to-severe plaque psoriasis for at least 6 months, who were candidates for systemic therapy or phototherapy, with a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.[11][12]
- Intervention: Patients were randomized in a 1:2:1 ratio to receive placebo, deucravacitinib 6 mg once daily, or apremilast 30 mg twice daily.[3][12]
- Primary Endpoints: The co-primary endpoints were the percentage of patients achieving a
 PASI 75 response and the percentage of patients achieving an sPGA score of 0 (clear) or 1
 (almost clear) at week 16 versus placebo.[11]
- Safety Assessments: Safety was monitored throughout the trials, with collection of all adverse events (AEs), serious adverse events (SAEs), and AEs of special interest.
 Laboratory monitoring for hematologic, renal, and hepatic parameters was conducted at regular intervals.

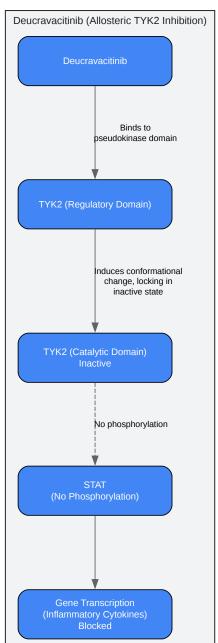
Following the 52-week trials, patients had the option to enroll in an open-label long-term extension (LTE) study to continue receiving deucravacitinib and be monitored for long-term safety and efficacy.[10][13]

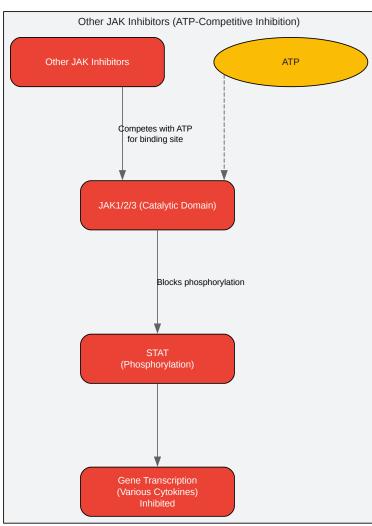


Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the distinct characteristics of deucravacitinib, the following diagrams illustrate its mechanism of action and the workflow of its pivotal clinical trials.



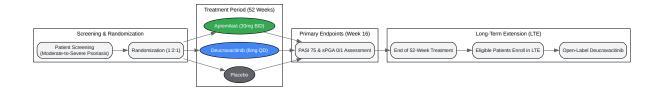




Click to download full resolution via product page

Caption: Mechanism of Action: Deucravacitinib vs. Other JAK Inhibitors.





Click to download full resolution via product page

Caption: POETYK PSO-1/2 Clinical Trial Workflow.

Conclusion

Deucravacitinib's novel, selective, allosteric inhibition of TYK2 represents a significant advancement in the oral treatment of moderate-to-severe plaque psoriasis.[10] The clinical data to date suggest a safety profile that is distinct from that of other JAK inhibitors, with a lower incidence of certain adverse events of special interest.[6] This favorable safety profile, combined with demonstrated efficacy, positions deucravacitinib as a valuable therapeutic option for appropriate patients.[8][14] Ongoing long-term studies will continue to provide valuable insights into the sustained safety and efficacy of this innovative therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. Efficacy and Safety of Baricitinib Combined With Topical Corticosteroids for Treatment of Moderate to Severe Atopic Dermatitis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative





- 2. A Study of Baricitinib (LY3009104) in Participants With Moderate to Severe Atopic Dermatitis | MedPath [trial.medpath.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Safety Profile of Upadacitinib in Psoriatic Arthritis: Integrated Analysis from Two Phase 3
 Trials ACR Meeting Abstracts [acrabstracts.org]
- 5. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 6. hcplive.com [hcplive.com]
- 7. io.nihr.ac.uk [io.nihr.ac.uk]
- 8. Safety Profile of Upadacitinib up to 3 Years in Psoriatic Arthritis: An Integrated Analysis of Two Pivotal Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Bristol Myers Squibb New Four-Year Sotyktu (deucravacitinib) Data Demonstrate Durable Response Rates and Consistent Safety in Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 11. SOTYKTU® (deucravacitinib) Study Design | for HCPs [sotyktuhcp.com]
- 12. Safety and Efficacy of Deucravacitinib in Moderate to Severe Plaque Psoriasis for Up to 3 Years: An Open-Label Extension of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tofacitinib Combats Muscle Wasting in Rheumatoid Arthritis [medscape.com]
- 14. Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- To cite this document: BenchChem. [Deucravacitinib's Distinct Safety Profile: A Comparative Analysis with Other JAK Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12776503#deucravacitinib-hydrochloride-compared-to-other-jak-inhibitors-safety-profiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com